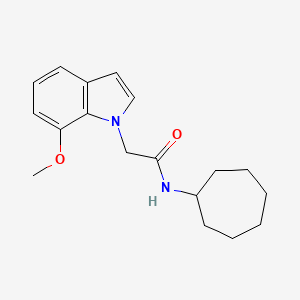

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide

Description

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a cycloheptyl group attached to the nitrogen of the acetamide moiety and a 7-methoxy-substituted indole ring. The compound’s structure combines lipophilic (cycloheptyl) and electron-donating (methoxy) groups, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its pharmacodynamic interactions with biological targets.

Properties

IUPAC Name |

N-cycloheptyl-2-(7-methoxyindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-22-16-10-6-7-14-11-12-20(18(14)16)13-17(21)19-15-8-4-2-3-5-9-15/h6-7,10-12,15H,2-5,8-9,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJCIVUWBMPFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)CC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 7-methoxyindole with cycloheptylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Indole Core

Position and Nature of Indole Substituents

- 7-Methoxy vs. 5-Methoxy Indole Derivatives: In , 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33) features a 5-methoxyindole group. This positional difference could influence binding affinity in enzyme-active sites or receptor pockets .

- 7-Methoxy vs. 3-Cyano-7-Ethyl Indole Derivatives: N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide () includes a 3-cyano and 7-ethyl substituents. The 7-methoxy group in the target compound lacks the electron-withdrawing cyano group, which may enhance the indole’s electron density.

Functional Group Modifications

- Hydroxyimino Methyl Substituents: describes derivatives like N-(2,6-dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide (Compound 3j), which introduces a hydroxyimino group at position 3.

Acetamide Side Chain Variations

Cycloheptyl vs. Cyclohexyl or Benzyl Groups

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide ():

The cyclohexyl group in this analog provides a smaller lipophilic substituent compared to the cycloheptyl group in the target compound. The cycloheptyl moiety may enhance membrane permeability due to increased hydrophobicity but could reduce solubility in aqueous media .- N-Benzyl Derivatives: N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide () substitutes the cycloheptyl group with a benzyl ring.

Diethyl vs. Methoxyethyl Substituents

- N,N-Diethyl-2-(1H-indol-7-yloxy)acetamide ():

This compound replaces the cycloheptyl group with diethylamine and introduces an oxygen linker. The diethyl group increases steric bulk, while the oxygen linker may enhance solubility. However, the absence of a methoxy group at position 7 could diminish electronic effects critical for target engagement .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

*Predicted values based on structural analogs.

Metabolic Stability

The cycloheptyl group may slow oxidative metabolism compared to smaller alkyl or benzyl groups. Methoxy groups are prone to demethylation, but the 7-position may reduce susceptibility compared to para-substituted analogs .

Key Research Findings and Implications

- Selectivity : The 7-methoxy group may reduce off-target interactions compared to 5-methoxy derivatives ().

- Lipophilicity-Balance : The cycloheptyl group offers a compromise between the hydrophobicity of adamantane () and the polarity of benzyl groups ().

- Synthetic Feasibility : Modular synthesis allows for rapid diversification, as seen in and .

Biological Activity

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole structure, which is known for its diverse biological properties. The presence of the cycloheptyl group and the methoxy substituent on the indole ring enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs). In a high-throughput screening of 98,347 compounds, several analogs demonstrated over 90% inhibition against M. tuberculosis at concentrations below 20 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can suppress the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HL-60 (leukemia). The cytotoxic effects were assessed using IC50 values, with some derivatives showing promising results comparable to traditional chemotherapeutics like cisplatin .

Target Interactions : this compound likely interacts with specific receptors or enzymes involved in cellular signaling pathways. Indole derivatives are known to modulate various biochemical pathways, influencing processes such as apoptosis and cell cycle regulation .

Biochemical Pathways : The compound's biological activity may involve:

- Antiviral : Inhibition of viral replication.

- Anti-inflammatory : Modulation of inflammatory cytokines.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar indole-based compounds:

| Study | Compound | Activity | MIC/IC50 Values |

|---|---|---|---|

| Study 1 | Indole Derivative A | Antimicrobial | MIC < 20 µM against M. tuberculosis |

| Study 2 | Indole Derivative B | Anticancer | IC50 = 15 µM against A549 cells |

| Study 3 | Indole Derivative C | Antiviral | IC50 = 25 µM against HIV |

These findings underscore the potential therapeutic applications of this compound in treating infectious diseases and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.